Cas no 2228767-03-9 (O-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}hydroxylamine)

O-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}hydroxylamine is a specialized hydroxylamine derivative featuring a pyrazole core with dimethyl and isopropyl substituents. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. The presence of the hydroxylamine moiety enables selective functionalization, while the sterically hindered pyrazole ring enhances stability. Its structural features make it suitable for applications in ligand design and catalysis. The compound is typically handled under controlled conditions due to its reactivity. Purity and precise characterization are critical for reproducible results in research and industrial applications.
O-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}hydroxylamine structure
2228767-03-9 structure
Product name:O-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}hydroxylamine
CAS No:2228767-03-9
MF:C9H17N3O
MW:183.250781774521
CID:5963673
PubChem ID:165715071

O-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}hydroxylamine Chemical and Physical Properties

Names and Identifiers

    • O-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}hydroxylamine
    • O-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}hydroxylamine
    • 2228767-03-9
    • EN300-1741185
    • Inchi: 1S/C9H17N3O/c1-6(2)12-8(4)9(5-13-10)7(3)11-12/h6H,5,10H2,1-4H3
    • InChI Key: JWZUDFHOZQJLDZ-UHFFFAOYSA-N
    • SMILES: O(CC1C(C)=NN(C=1C)C(C)C)N

Computed Properties

  • Exact Mass: 183.137162174g/mol
  • Monoisotopic Mass: 183.137162174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 53.1Ų

O-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}hydroxylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1741185-0.1g
O-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}hydroxylamine
2228767-03-9
0.1g
$1068.0 2023-09-20
Enamine
EN300-1741185-0.25g
O-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}hydroxylamine
2228767-03-9
0.25g
$1117.0 2023-09-20
Enamine
EN300-1741185-1g
O-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}hydroxylamine
2228767-03-9
1g
$1214.0 2023-09-20
Enamine
EN300-1741185-10g
O-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}hydroxylamine
2228767-03-9
10g
$5221.0 2023-09-20
Enamine
EN300-1741185-10.0g
O-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}hydroxylamine
2228767-03-9
10g
$5221.0 2023-06-03
Enamine
EN300-1741185-0.05g
O-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}hydroxylamine
2228767-03-9
0.05g
$1020.0 2023-09-20
Enamine
EN300-1741185-2.5g
O-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}hydroxylamine
2228767-03-9
2.5g
$2379.0 2023-09-20
Enamine
EN300-1741185-5g
O-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}hydroxylamine
2228767-03-9
5g
$3520.0 2023-09-20
Enamine
EN300-1741185-0.5g
O-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}hydroxylamine
2228767-03-9
0.5g
$1165.0 2023-09-20
Enamine
EN300-1741185-1.0g
O-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}hydroxylamine
2228767-03-9
1g
$1214.0 2023-06-03

Additional information on O-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}hydroxylamine

Introduction to O-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}hydroxylamine and Its Significance in Modern Chemical Biology

O-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}hydroxylamine (CAS No. 2228767-03-9) is a structurally unique compound that has garnered significant attention in the field of chemical biology due to its potential applications in drug discovery and molecular research. This compound, characterized by its pyrazole core and hydroxylamine moiety, represents a fascinating intersection of organic chemistry and biochemistry, offering a versatile scaffold for the development of novel therapeutic agents.

The pyrazole ring is a heterocyclic aromatic compound known for its broad range of biological activities. It serves as a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting various diseases. The presence of dimethyl and propyl substituents on the pyrazole ring enhances its lipophilicity and binding affinity, making it an attractive candidate for further derivatization. The hydroxylamine group further contributes to the compound's reactivity, enabling it to participate in various chemical transformations relevant to drug development.

In recent years, there has been a surge in research focused on developing small molecules that can modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. O-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}hydroxylamine has emerged as a promising candidate in this context. Studies have demonstrated its ability to interact with specific protein targets, potentially leading to the development of novel inhibitors or activators. For instance, preliminary in vitro studies suggest that this compound may exhibit inhibitory effects on certain kinases, which are critical enzymes in signal transduction pathways involved in cell proliferation and survival.

The hydroxylamine moiety in O-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}hydroxylamine is particularly noteworthy due to its ability to engage in redox reactions. Hydroxylamine derivatives are known for their involvement in cellular oxidative stress responses and have been explored as potential chemopreventive agents. The pyrazole core, on the other hand, provides a stable framework that can be modified to enhance pharmacological properties such as solubility, bioavailability, and metabolic stability. This dual functionality makes the compound an intriguing subject for further investigation.

Advances in computational chemistry and molecular modeling have accelerated the process of identifying promising candidates like O-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}hydroxylamine for experimental validation. These tools allow researchers to predict binding affinities, metabolic pathways, and potential side effects with remarkable accuracy. By leveraging these technologies, scientists can design more targeted experiments to elucidate the mechanism of action of this compound and optimize its therapeutic potential.

Recent publications highlight the compound's role in exploring novel therapeutic strategies for neurological disorders. The pyrazole ring's ability to cross the blood-brain barrier makes it an ideal candidate for developing treatments targeting central nervous system (CNS) diseases. Additionally, the hydroxylamine group's reactivity suggests potential applications in redox-based therapies, which are gaining traction as alternative treatment modalities for conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of O-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}hydroxylamine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Researchers have developed innovative synthetic routes that minimize byproduct formation and enhance scalability. These advancements are crucial for translating laboratory discoveries into viable therapeutic options. The availability of high-quality starting materials and well-established synthetic protocols has made it feasible to produce sufficient quantities of this compound for preclinical studies.

In conclusion, O-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}hydroxylamine represents a significant advancement in the field of chemical biology. Its unique structural features and demonstrated biological activity make it a valuable tool for researchers investigating novel therapeutic interventions. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in drug discovery and development.

Recommend Articles

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD